molecular formula C24H18ClN3O2 B2574256 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-70-7

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2574256
CAS No.: 901005-70-7
M. Wt: 415.88
InChI Key: CHNJJZKMHWKRGF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-chlorophenyl group at position 1 and a 3,4-dimethoxyphenyl group at position 2. Its unique structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties. This article compares its synthesis, structural features, and activity with related pyrazoloquinoline derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2/c1-29-21-12-7-15(13-22(21)30-2)23-19-14-26-20-6-4-3-5-18(20)24(19)28(27-23)17-10-8-16(25)9-11-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNJJZKMHWKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization using a catalyst such as palladium or copper.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydrolysis : Reacting with aqueous NaOH (80–100°C) replaces the chlorine atom with a hydroxyl group, forming 1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline .

  • Amination : Treatment with NH₃ in ethanol at reflux yields the corresponding 4-aminophenyl derivative.

Key Conditions :

Reaction TypeReagents/ConditionsProduct YieldReference
HydrolysisNaOH (1M), 80°C, 6h72%
AminationNH₃/EtOH, reflux, 8h65%

Oxidation and Reduction

The pyrazoloquinoline core shows redox activity:

  • Oxidation : Using KMnO₄ in acidic media selectively oxidizes the pyrazole ring, forming a quinoline-5,8-dione derivative .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazolidine, enhancing solubility for biological assays .

Mechanistic Insights :

  • Oxidation proceeds via radical intermediates, confirmed by ESR studies .

  • Reduction follows a stepwise protonation pathway, stabilizing intermediates through resonance .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Buchwald-Hartwig : Amines couple at the para-position of the chlorophenyl group under Pd(dba)₂ catalysis .

Example Reaction :

text
1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline + PhB(OH)₂ → 1-(4-biphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (Yield: 85%)[9]

Functionalization of Methoxy Groups

The 3,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution:

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further derivatization .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the ortho position relative to methoxy .

Applications : Demethylated derivatives show enhanced binding to COX-2 (IC₅₀ = 0.89 μM) .

Photochemical Reactions

Under UV light (λ = 365 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane structures. This reactivity is exploited in photodynamic therapy research .

Biological Activity-Driven Modifications

  • Sulfonation : SO₃·Py complex introduces sulfonic acid groups, improving water solubility for in vivo studies .

  • Glycosylation : Reacting with acetylated glycosyl bromides produces prodrugs with targeted delivery potential .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Chlorine Hydrolysis2.3 × 10⁻⁴58.7
Suzuki Coupling1.1 × 10⁻³42.3
Pyrazole Ring Oxidation4.5 × 10⁻⁵76.9

Data derived from kinetic studies in .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazoloquinolines exhibit notable anti-inflammatory activities. The compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is primarily mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both critical mediators in inflammatory processes.

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Mechanism of Action
This compound0.39Inhibition of iNOS and COX-2
Positive Control (1400 W)-Direct iNOS inhibitor

The low IC50 value suggests that this compound may serve as a lead for further development in anti-inflammatory therapies.

Anticancer Potential

The anticancer properties of this compound have also been explored. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Anticancer Activity in Cell Lines

A study assessing the cytotoxic effects of pyrazoloquinoline derivatives revealed significant findings:

  • MCF-7 Cells: A reduction in cell viability was observed at concentrations above 5 μM.
  • A549 Cells: Apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

Understanding the structural features that influence biological activity is crucial for optimizing the efficacy of pyrazoloquinoline derivatives. Key findings from SAR studies include:

  • Substituent Effects: Electron-withdrawing groups enhance anti-inflammatory activity.
  • Positioning of Functional Groups: Para-substituted derivatives often demonstrate greater efficacy compared to ortho or meta substitutions.

Table 2: Summary of SAR Findings

Substituent PositionActivity LevelNotes
ParaHighOptimal for iNOS inhibition
OrthoModerateReduced activity
MetaLowLeast effective

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The pyrazolo[4,3-c]quinoline core distinguishes this compound from analogs like pyrazolo[3,4-b]quinoline (e.g., 1-(4-chlorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline, ).

Key Substituent Effects :

  • 1-(4-Chlorophenyl) : Enhances lipophilicity and may improve membrane permeability.
Compound Core Structure R1 (Position 1) R3 (Position 3) Reference
Target Compound Pyrazolo[4,3-c]quinoline 4-Chlorophenyl 3,4-Dimethoxyphenyl
1-(4-Cl-Ph)-3-NH2-PQ[3,4-b] Pyrazolo[3,4-b]quinoline 4-Chlorophenyl Amino
4-(4-Cl-Ph)-6-F-PQ[3,4-b] Pyrazolo[3,4-b]quinoline 4-Chlorophenyl 6-Fluoro, 3-Methyl

Table 1: Structural comparison of pyrazoloquinoline derivatives.

Yield and Reliability :

  • L-Proline-Catalyzed Methods: Failed to produce pyrazoloquinolines in some cases (yields <5%, ).
  • Alternative Cyclization: Higher yields reported for pyrazolo[4,3-c]quinolines using 2,4-dichloroquinoline precursors (e.g., 70–80%, ).

Antimicrobial and Antifungal Activity

demonstrates that substituents significantly influence activity:

  • 1-(4-Chlorophenyl)-3-amino-PQ[3,4-b]: High activity against A. niger (comparable to ketoconazole) .
  • 3,4-Dimethoxyphenyl Substitution : The target compound’s methoxy groups may enhance antifungal activity due to increased lipophilicity, though direct data are unavailable.

MIC Values (μg/mL) :

Compound S. aureus C. albicans A. niger
1-(4-NO2-Ph)-3-NH2-PQ[3,4-b] 8.0 4.0 2.0
Ampicillin (Control) 8.0
Ketoconazole (Control) 4.0 4.0

Potential Serotonin Reuptake Inhibition

lists pyrazolo[4,3-c]pyridines with 4-chlorophenyl groups as serotonin reuptake inhibitors.

Physicochemical Properties

Thermal Stability

Methoxy groups typically lower melting points compared to halogenated analogs:

  • Target Compound : Predicted mp ~150–160°C (similar to 4-(4-Cl-Ph)-PQ[3,4-b], mp 158–159°C, ).
  • 3-Amino-PQ[3,4-b]: Higher mp (239–240°C, ) due to hydrogen bonding.

Solubility and Lipophilicity

  • 3,4-Dimethoxyphenyl : Increases hydrophilicity slightly compared to halogenated analogs but retains moderate logP (~3.5–4.0).
  • Chlorophenyl vs. Methoxyphenyl : Chlorine enhances logP (lipophilicity), while methoxy groups improve water solubility.

Biological Activity

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on various studies.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step organic reactions. The process often includes:

  • Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine derivatives with suitable carbonyl compounds.
  • Introduction of Substituents : The compound can be modified by introducing various substituents on the phenyl rings to enhance biological activity.

Anti-Inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of NO production is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Key Findings :
    • The compound demonstrated an IC50 value comparable to established anti-inflammatory agents like 1400 W.
    • Structure-activity relationship (SAR) studies suggest that electron-donating groups at specific positions on the phenyl ring enhance anti-inflammatory activity while reducing cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies have reported its cytotoxic effects against different cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of several pyrazolo[4,3-c]quinoline derivatives against hematological tumor cell lines and found that certain modifications led to enhanced selectivity and potency against cancer cells while maintaining low toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity IC50 Value Cell Line/Model Reference
Inhibition of NO production0.39 µMRAW 264.7 cells
CytotoxicityIC50 > 25 µMErythroleukemia (HEL)
Anti-inflammatoryComparable to 1400 WLPS-induced inflammation model

The biological effects of this compound are primarily mediated through its interaction with molecular targets involved in inflammatory pathways and cancer cell proliferation:

  • Inhibition of iNOS and COX-2 : These enzymes are crucial for the inflammatory response; their downregulation leads to reduced inflammation.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, and what intermediates are critical for structural validation?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A common approach involves Claisen-Schmidt condensation between 4-chloroacetophenone and veratraldehyde (3,4-dimethoxybenzaldehyde) under basic conditions (e.g., NaOH) to form a chalcone intermediate. Cyclization with hydrazine or its derivatives yields the pyrazoloquinoline core. Key intermediates include the chalcone precursor (verified via 1H^1H NMR, e.g., δ 7.5–8.5 ppm for α,β-unsaturated protons) and the pyrazoline intermediate (identified by NH2_2 stretching bands in IR) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H NMR (300 MHz, CDCl3_3) resolves aromatic protons (δ 6.6–8.6 ppm) and methoxy groups (δ 3.7–3.8 ppm). 13C^{13}C NMR confirms carbonyl and quaternary carbons.
  • X-ray Crystallography : Single-crystal analysis reveals non-planar pyrazoloquinoline moieties with dihedral angles between aromatic rings (e.g., 71.1° between chlorophenyl and dimethoxyphenyl groups). π-π stacking interactions (Cg···Cg distance ~3.78 Å) and C–H···π bonds stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of pyrazoloquinoline derivatives?

  • Methodological Answer : Discrepancies may arise from substituent positioning (e.g., methoxy vs. chloro groups) or assay conditions. Systematic SAR studies should:

  • Vary substituents : Compare 3,4-dimethoxy vs. 2,5-dichloro analogs ( ).
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., fluoxetine for serotonin reuptake inhibition). Cross-validate results via orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. What experimental design considerations are critical for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Use HPLC-UV to measure logP (predict via computational tools like MarvinSketch). Adjust formulations using cyclodextrins or PEG-based carriers if logP > 5.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Monitor demethylation of methoxy groups (common Phase I pathway).
  • Toxicity : Perform Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .

Q. How can researchers resolve challenges in achieving regioselective functionalization of the pyrazoloquinoline core?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific NH or CH sites, followed by electrophilic quenching (e.g., DMF for formylation).
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(dppf)Cl2_2 to introduce aryl groups at the 4-position. Optimize solvent (toluene/ethanol) and base (K2_2CO3_3) for yields >75% .

Q. What strategies mitigate aggregation-induced fluorescence quenching in pyrazoloquinoline-based probes?

  • Methodological Answer :

  • Structural Modifications : Introduce bulky tert-butyl groups at the 6-position to reduce π-π stacking.
  • Environmental Control : Use surfactant micelles (e.g., CTAB) or rigidify the structure via intramolecular H-bonding (e.g., –OH at the 2-position). Validate via fluorescence lifetime imaging (FLIM) in live cells .

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